N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

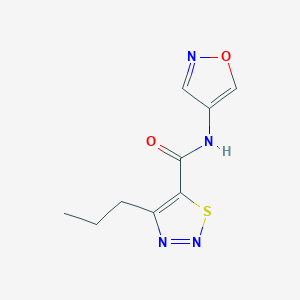

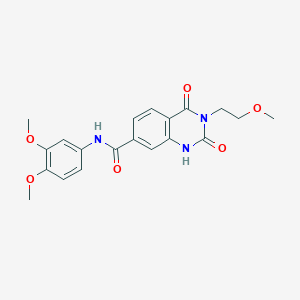

“N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a compound that contains an isoxazole ring and a thiadiazole ring. Isoxazole is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Thiadiazole is also a five-membered ring but it contains three nitrogen atoms and two sulfur atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole and thiadiazole rings in separate steps, followed by their connection via a propyl linker . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and thiadiazole rings, which are heterocyclic rings containing multiple types of atoms . The propyl linker would provide flexibility to the molecule, potentially allowing it to adopt various conformations .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the isoxazole and thiadiazole rings . For example, the nitrogen and oxygen atoms in the isoxazole ring could participate in various types of reactions, such as nucleophilic substitutions or additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and thiadiazole rings, as well as the propyl linker . These features could affect properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Compounds related to N-(isoxazol-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have shown promising antimycobacterial activities. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids exhibited activities against Mycobacterium tuberculosis, with some compounds being more potent than the standard drug pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Antitumor Activity

In the context of cancer research, certain derivatives have been investigated for their antitumor properties. One study found that interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates led to compounds including temozolomide, an established antitumor drug, highlighting the potential of these compounds in cancer treatment (Wang et al., 1997).

Carbonic Anhydrase Inhibition

Novel metal complexes of heterocyclic sulfonamide, which is structurally similar, have been synthesized and demonstrated strong inhibitory properties against human carbonic anhydrase enzymes, suggesting their potential use in therapeutic applications (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Photosynthetic Electron Transport Inhibition

Research into pyrazole derivatives, including those related to this compound, has identified compounds that inhibit photosynthetic electron transport, offering potential applications in developing new herbicides (Vicentini et al., 2005).

Insecticidal Activity

Synthesis and evaluation of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides led to the discovery of a new class of insecticides. These compounds showed significant insecticidal activity against various sap-feeding pests, indicating their potential as effective insect control agents (Eckelbarger et al., 2017).

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Compounds containing isoxazole and thiadiazole rings have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-2-3-7-8(16-13-12-7)9(14)11-6-4-10-15-5-6/h4-5H,2-3H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOMESIGDVNTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine](/img/structure/B2867505.png)

![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)

![5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2867519.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methylphenyl)acetamide](/img/structure/B2867520.png)

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)